Cas no 2171343-30-7 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3,3-dimethylbutanoic acid)

2171343-30-7 structure
Productnaam:4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3,3-dimethylbutanoic acid
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3,3-dimethylbutanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3,3-dimethylbutanoic acid
- 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid
- EN300-1561048
- 2171343-30-7
-
- Inchi: 1S/C27H34N2O5/c1-5-17(2)24(25(32)28-16-27(3,4)14-23(30)31)29-26(33)34-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22,24H,5,14-16H2,1-4H3,(H,28,32)(H,29,33)(H,30,31)/t17?,24-/m0/s1
- InChI-sleutel: DKXDUORYLXDBOQ-UCSBTNPJSA-N
- LACHT: O(C(N[C@H](C(NCC(C)(C)CC(=O)O)=O)C(C)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 466.24677219g/mol
- Monoisotopische massa: 466.24677219g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 11
- Complexiteit: 702
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.8
- Topologisch pooloppervlak: 105Ų
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3,3-dimethylbutanoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1561048-0.05g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1561048-10000mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1561048-0.5g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1561048-5.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1561048-500mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1561048-0.25g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1561048-1.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1561048-2.5g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1561048-100mg |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1561048-10.0g |
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3,3-dimethylbutanoic acid |
2171343-30-7 | 10g |
$14487.0 | 2023-06-05 |
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-3,3-dimethylbutanoic acid Gerelateerde literatuur
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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